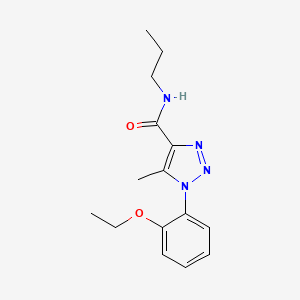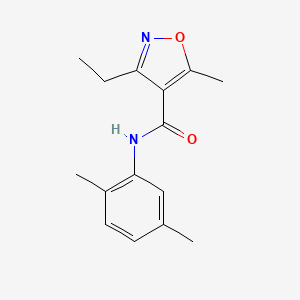![molecular formula C19H19ClN2O2 B4535241 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-ethoxybenzamide](/img/structure/B4535241.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-ethoxybenzamide
Beschreibung
Synthesis Analysis
The synthesis of N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-ethoxybenzamide and related compounds involves multiple steps, including condensation reactions, amidation, and modifications to the amide bond and alkyl chain linking the core moieties. For example, derivatives have been synthesized through structural modifications on the amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring (Perrone et al., 2000). Another approach involves the condensation of 3-methoxybenzoic acid with ethane-1,2-diamine derivatives, demonstrating the versatility in synthetic routes for such compounds (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-ethoxybenzamide derivatives has been characterized through various analytical techniques, including X-ray diffraction and density functional theory (DFT) calculations. These analyses reveal insights into the geometric bond lengths, bond angles, and molecular conformations (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. For instance, the Meisenheimer rearrangement of N-oxide intermediates has been observed under specific conditions, leading to the formation of novel structural motifs (Kurihara et al., 1991).
Physical Properties Analysis
Physical properties, including density, refractive index, and molar refractivity, have been studied to understand the interaction of such compounds with light and their environment. These properties are crucial for understanding the drug's behavior in various solvents and conditions (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties of N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-ethoxybenzamide derivatives, such as their affinity for specific receptors and biological targets, are of significant interest. These properties are investigated through receptor binding assays and pharmacological evaluations, revealing insights into their potential therapeutic applications (Hirokawa et al., 2002).
Eigenschaften
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-24-18-6-4-3-5-15(18)19(23)21-10-9-13-12-22-17-8-7-14(20)11-16(13)17/h3-8,11-12,22H,2,9-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITMCUHSSYQVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-ethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4535163.png)

![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B4535179.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4535182.png)
![methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate](/img/structure/B4535188.png)

![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4535197.png)
![4-{3-mercapto-5-[(1-oxo-2(1H)-phthalazinyl)methyl]-4H-1,2,4-triazol-4-yl}benzenesulfonamide](/img/structure/B4535208.png)
![3-(4-methoxyphenyl)-N-[2-(methylthio)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4535214.png)
![(4-chlorophenyl)[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methanone](/img/structure/B4535216.png)
![2-methyl-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1H-indole](/img/structure/B4535217.png)
![3-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4535224.png)
![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4535234.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-propoxybenzamide](/img/structure/B4535250.png)